molecular formula C18H17ClFN3O4S B11000329 N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B11000329
M. Wt: 425.9 g/mol
InChI Key: XEHOBSGWFVRYSR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a 3-chloro-4-fluorophenyl group and a 1,1-dioxidotetrahydrothiophen-3-yl carbamoyl moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed through a reaction with an amine under basic conditions.

    Introduction of the 3-chloro-4-fluorophenyl Group: This can be achieved via a nucleophilic aromatic substitution reaction, where the benzamide is reacted with 3-chloro-4-fluoroaniline.

    Attachment of the 1,1-dioxidotetrahydrothiophen-3-yl Carbamoyl Moiety: This step involves the reaction of the intermediate with a suitable thiophene derivative, followed by oxidation to introduce the sulfone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Its structural features suggest it might interact with biological macromolecules in unique ways.

Medicine

In medicine, the compound could be explored for therapeutic applications. Its potential to modulate biological pathways makes it a candidate for drug development, particularly in areas such as cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function. For example, it could bind to an active site or allosteric site, inhibiting or modulating the activity of the target protein. The pathways involved would vary based on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid
  • N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzylamine

Uniqueness

Compared to similar compounds, N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide stands out due to its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring. This unique combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17ClFN3O4S

Molecular Weight

425.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C18H17ClFN3O4S/c19-15-9-13(4-5-16(15)20)21-17(24)11-2-1-3-12(8-11)22-18(25)23-14-6-7-28(26,27)10-14/h1-5,8-9,14H,6-7,10H2,(H,21,24)(H2,22,23,25)

InChI Key

XEHOBSGWFVRYSR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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